molecular formula C25H20O5 B11011879 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11011879
M. Wt: 400.4 g/mol
InChI Key: KSDLQHBETUYEGF-UHFFFAOYSA-N
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Description

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyphenylglyoxal with 8-methyl-4-phenyl-2H-chromen-2-one in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
  • 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C25H20O5/c1-16-23(29-15-22(26)18-8-10-19(28-2)11-9-18)13-12-20-21(14-24(27)30-25(16)20)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3

InChI Key

KSDLQHBETUYEGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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